molecular formula C8H8ClN3 B1365291 8-Chloro-2-ethylimidazo[1,2-a]pyrazine CAS No. 391954-17-9

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

Cat. No. B1365291
M. Wt: 181.62 g/mol
InChI Key: VLICETQWBPEXNS-UHFFFAOYSA-N
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Scientific Research Applications

Applications in Multicomponent Synthesis

Industrial Scale Synthesis :The compound 8-Chloro-2-ethylimidazo[1,2-a]pyrazine is related to the 3-Aminoimidazo[1,2-a]pyrazine scaffold, a significant structure found in various drugs. The Groebke–Blackburn–Bienaymé multicomponent reaction is a notable method for synthesizing these scaffolds, offering a high-yield, high-purity industrial-scale process. This reaction involves aminopyrazine, aldehyde, and isocyanide, demonstrating the scalability and flexibility of synthesizing various 3-aminoimidazo[1,2-a]pyrazines (Baenziger, Durantie, & Mathes, 2017).

Antimicrobial Properties

Synthesis and Antimicrobial Activity :Research on N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, synthesized through a condensation reaction involving imidazo[1,2-a]pyrazine-2-carboxylic acid, reveals promising antimicrobial properties. These compounds have been evaluated for their antimicrobial activity, showcasing their potential as effective agents against microbial infections (Jyothi & Madhavi, 2019).

Chemical Synthesis and Reactions

Synthesis of Derivatives :The synthesis of specific derivatives like 5H,10H-diimidazo[1,2-a:1′,2′-d]pyrazine-5,10-dione and its halogen analogs has been detailed. These compounds, when reacted with anilines, yield imidazole-2-carboxamides, showcasing the versatility of imidazo[1,2-a]pyrazine compounds in chemical synthesis (Dirlam, James, & Shoop, 1980)

Medicinal Chemistry and Drug Design

Bioreductive Drugs Development :A series of imidazo[1,2-a] analogues, specifically substituted at the 8-position, has been synthesized and evaluated as bioreductively activated cytotoxins. These compounds show differential cytotoxicities and have been studied both in vitro and in vivo, highlighting the therapeutic potential of imidazo[1,2-a]pyrazine structures in drug development (Naylor, 1994)

Synthetic Chemistry and Novel Compounds

Synthesis of Hybrid Molecules :Research into the synthesis of hybrid molecules combining pyrazoline and benzimidazoles, which have significant medicinal applications, involved the creation of compounds with potential anti-diabetic properties. These synthesized molecules were tested for α-glucosidase inhibition activity, and their structure-activity relationship was analyzed through molecular docking studies, showcasing the versatility and potential of imidazo[1,2-a]pyrazine structures in generating novel therapeutic agents (Ibraheem et al., 2020).

Safety And Hazards

properties

IUPAC Name

8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-6-5-12-4-3-10-7(9)8(12)11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICETQWBPEXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2C=CN=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477044
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-ethylimidazo[1,2-a]pyrazine

CAS RN

391954-17-9
Record name 8-chloro-2-ethylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Bartolomé-Nebreda, F Delgado… - Journal of Medicinal …, 2014 - ACS Publications
We report the discovery of a series of imidazo[1,2-a]pyrazine derivatives as novel inhibitors of phosphodiesterase 10A (PDE10A). In a high-throughput screening campaign we identified …
Number of citations: 43 pubs.acs.org
R Goel, V Luxami, K Paul - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to …
Number of citations: 63 pubs.rsc.org

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